Cas no 177948-33-3 (tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate)

Tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate is a protected piperidine derivative featuring both an amino and a methoxycarbonyl functional group. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability, making it suitable for synthetic applications where selective deprotection is required. The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The presence of the amino and ester functionalities allows for further functionalization, enabling the construction of complex scaffolds. Its well-defined reactivity and compatibility with standard synthetic conditions make it a valuable building block in medicinal chemistry and peptide research.
tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate structure
177948-33-3 structure
商品名:tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate
CAS番号:177948-33-3
MF:C13H24N2O4
メガワット:272.34066
MDL:MFCD03425223
CID:1005924
PubChem ID:24729638

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
    • 2-Methyl-2-propanyl 4-(1-amino-2-methoxy-2-oxoethyl)-1-piperidine carboxylate
    • 4-(AMINO-METHOXYCARBONYL-METHYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • METHYL 2-AMINO-2-(1-BOC-4-PIPERIDYL)ACETATE
    • 2-Amino-1-cyclohexenecarboxylic acid ethyl ester
    • 2-Amino-cyclohex-1-enecarboxylic acid ethyl ester
    • Ethyl 2-amino-1-cyclohexene-1-carboxylate
    • ethyl 2-amino-1-cyclohexenecarboxylate
    • ethyl 2-aminocyclohex-1-ene-1-carboxylate
    • ethyl 2-aminocyclohex-1-enecarboxylate
    • tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)
    • tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate
    • MDL: MFCD03425223
    • インチ: InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-9(6-8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3
    • InChIKey: KCWQYYUIIOHOLI-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)N

計算された属性

  • せいみつぶんしりょう: 272.17400
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 6

じっけんとくせい

  • PSA: 81.86000
  • LogP: 1.77200

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate セキュリティ情報

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D952825-250mg
4-Piperidineacetic acid, a-amino-1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
177948-33-3 97%
250mg
$165 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YN760-1g
tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate
177948-33-3 97%
1g
1586.0CNY 2021-07-10
eNovation Chemicals LLC
Y1226892-10g
Methyl 2-Amino-2-(1-Boc-4-piperidyl)acetate
177948-33-3 95%
10g
$1450 2024-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWBD0250-100MG
tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate
177948-33-3 95%
100MG
¥ 402.00 2023-04-14
eNovation Chemicals LLC
D234915-1g
tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
177948-33-3 95%
1g
$750 2024-08-03
Alichem
A129006731-5g
tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
177948-33-3 97%
5g
$925.97 2022-04-02
Enamine
EN300-1878959-0.5g
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
177948-33-3
0.5g
$172.0 2023-09-18
Enamine
EN300-1878959-5.0g
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
177948-33-3
5g
$1157.0 2023-06-03
Enamine
EN300-1878959-0.05g
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
177948-33-3
0.05g
$51.0 2023-09-18
abcr
AB451584-5g
Methyl 2-amino-2-(1-boc-4-piperidyl)acetate, 97%; .
177948-33-3 97%
5g
€1147.00 2024-04-18

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate 合成方法

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate 関連文献

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylateに関する追加情報

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate (CAS No. 177948-33-3): A Comprehensive Overview

tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate (CAS No. 177948-33-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperidine and features a tert-butyl protecting group, an amino functional group, and a methoxy carbonyl moiety. Its unique structural characteristics make it an attractive candidate for various applications, including the development of novel drugs and the study of biological processes.

The chemical structure of tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate is characterized by a piperidine ring, which is a common scaffold in many bioactive molecules. The tert-butyl group attached to the carboxylate function provides stability and protection, making it suitable for use in synthetic pathways where reactive intermediates need to be generated and manipulated. The amino and methoxy carbonyl groups introduce additional functional diversity, allowing for further chemical modifications and derivatizations.

Recent studies have highlighted the potential of tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate in the context of drug discovery and development. One notable application is its use as an intermediate in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of peptides. Peptidomimetics have shown promise in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases. The ability to introduce specific functional groups into the piperidine scaffold allows for the fine-tuning of pharmacological properties, such as solubility, stability, and bioavailability.

In addition to its role in drug synthesis, tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate has been investigated for its potential as a lead compound in the development of novel therapeutic agents. Research has shown that compounds derived from this scaffold can exhibit potent biological activities against various targets, including enzymes, receptors, and ion channels. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate exhibited selective inhibition of a key enzyme involved in cancer cell proliferation.

The synthetic accessibility of tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate is another factor contributing to its popularity in research laboratories. The compound can be synthesized through well-established methods, such as the reaction of tert-butyl piperidine carboxylate with an appropriate amino acid derivative. This ease of synthesis allows researchers to rapidly generate libraries of analogs for high-throughput screening and optimization studies.

In the realm of medicinal chemistry, the structural flexibility of tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate has been leveraged to design molecules with improved pharmacokinetic properties. For instance, modifications to the methoxy carbonyl group have been shown to enhance cellular uptake and reduce metabolic degradation. These improvements can significantly impact the efficacy and safety profiles of potential drug candidates.

Beyond its applications in drug discovery, tert-butyl 4-(1-amino-2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate has also found utility in other areas of chemical biology. For example, it has been used as a building block in the synthesis of fluorescent probes for imaging applications. These probes can be designed to selectively bind to specific biomolecules or cellular structures, providing valuable insights into biological processes at the molecular level.

The versatility of tert-butyl 4-(1-amino-2-methoxy-2-oxyoethyl)piperidine-carboxylic acid tert-butylester extends to its use in combinatorial chemistry approaches. Combinatorial libraries generated from this scaffold can be screened against multiple targets simultaneously, accelerating the identification of hit compounds with desired biological activities. This approach has been particularly useful in identifying novel inhibitors for challenging targets that have eluded traditional drug discovery efforts.

In conclusion, tert-butyl 4-(1-amino-2-methoxy--oxoethyl)piperidine-carboxylic acid tert-butylester (CAS No. 177948--3) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive candidate for further exploration and development. As research continues to uncover new applications and optimize its properties, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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